molecular formula C11H13N5O B346372 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine CAS No. 244052-68-4

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B346372
CAS No.: 244052-68-4
M. Wt: 231.25g/mol
InChI Key: KPRNJNPVSRLVHN-UHFFFAOYSA-N
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Description

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.25 g/mol It is known for its unique structure, which includes a quinazoline ring substituted with methoxy and methyl groups, and a guanidine moiety

Preparation Methods

The synthesis of 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 6-methoxy-4-methylquinazoline with guanidine under specific conditions. One common method involves the use of N-ethyl-N,N-diisopropylamine as a base in N,N-dimethylformamide at 100°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The methoxy and methyl groups on the quinazoline ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Biological Activity

1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. Its unique structure, featuring a quinazoline ring substituted with methoxy and methyl groups, alongside a guanidine functional group, enhances its solubility and biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C10H12N4O. The presence of the methoxy group significantly affects its solubility and interaction with biological targets, making it an interesting candidate for pharmacological research .

Biological Activities

This compound exhibits several notable biological activities:

  • Antibacterial Activity : This compound has shown promising results against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) recorded range from 4 to 8 µg/mL .
  • Inhibition of DNA Repair Enzymes : It acts as an inhibitor of Tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in repairing topoisomerase II-mediated DNA damage. This inhibition can potentially enhance the efficacy of topoisomerase-targeted cancer therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting enzymes like TDP2, it disrupts DNA repair processes in cancer cells, leading to increased sensitivity to chemotherapeutic agents.
  • Binding Affinity : Interaction studies have demonstrated that this compound binds effectively to various biological targets, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameChemical StructureNotable Properties
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidineC10H12N4OSimilar antibacterial activity
1-(4-Methylquinazolin-2-yl)guanidineC10H11N5Exhibits strong enzyme inhibition
1-(6-Ethoxy-4-methylquinazolin-2-yl)guanidineC11H14N4OPotential anti-inflammatory effects

This table illustrates the diversity within the quinazoline class and highlights how variations in substituents can influence biological activity and therapeutic potential.

Case Studies

Recent studies have focused on the application of this compound in cancer therapy:

  • Cancer Treatment Enhancement : A study demonstrated that combining this compound with traditional chemotherapeutics could significantly improve treatment outcomes in models resistant to standard therapies. The compound's ability to inhibit TDP2 was crucial in overcoming drug resistance .
  • High-throughput Screening : In high-throughput screening assays, this compound was identified as a potent inhibitor among a library of over 460,000 compounds, underscoring its potential for further development as an anticancer agent .

Properties

IUPAC Name

2-(6-methoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-8-5-7(17-2)3-4-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRNJNPVSRLVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364521
Record name GNF-PF-3361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244052-68-4
Record name GNF-PF-3361
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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